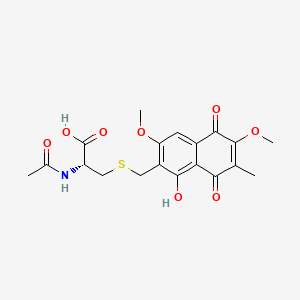

Fibrostatin B

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

91776-48-6 |

|---|---|

Molekularformel |

C19H21NO8S |

Molekulargewicht |

423.4 g/mol |

IUPAC-Name |

(2R)-2-acetamido-3-[(1-hydroxy-3,6-dimethoxy-7-methyl-5,8-dioxonaphthalen-2-yl)methylsulfanyl]propanoic acid |

InChI |

InChI=1S/C19H21NO8S/c1-8-15(22)14-10(17(24)18(8)28-4)5-13(27-3)11(16(14)23)6-29-7-12(19(25)26)20-9(2)21/h5,12,23H,6-7H2,1-4H3,(H,20,21)(H,25,26)/t12-/m0/s1 |

InChI-Schlüssel |

DGYGIAQKHJSFNM-LBPRGKRZSA-N |

Isomerische SMILES |

CC1=C(C(=O)C2=CC(=C(C(=C2C1=O)O)CSC[C@@H](C(=O)O)NC(=O)C)OC)OC |

Kanonische SMILES |

CC1=C(C(=O)C2=CC(=C(C(=C2C1=O)O)CSCC(C(=O)O)NC(=O)C)OC)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Fenofibrate's Effect on Triglyceride-Rich Lipoproteins: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hypertriglyceridemia, characterized by elevated levels of triglycerides (TG) in the bloodstream, is a prevalent lipid abnormality and an independent risk factor for atherosclerotic cardiovascular disease (ASCVD). Triglyceride-rich lipoproteins (TRLs), including very-low-density lipoproteins (VLDL) and their remnants, play a central role in the pathogenesis of atherosclerosis. Fenofibrate, a fibric acid derivative, is a widely used therapeutic agent for managing dyslipidemias, particularly those characterized by high triglyceride and low high-density lipoprotein (HDL) levels.[1] This technical guide provides an in-depth examination of the molecular mechanisms by which fenofibrate modulates TRL metabolism, presents quantitative data on its clinical efficacy, details key experimental protocols for its study, and visualizes the core signaling pathways involved.

Core Mechanism of Action: PPARα Activation

The primary mechanism of action of fenofibrate is mediated through its active metabolite, fenofibric acid, which is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2] PPARα is a ligand-activated nuclear transcription factor that plays a pivotal role in regulating the expression of a multitude of genes involved in lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation.[3][4]

Upon binding to fenofibric acid, PPARα undergoes a conformational change, leading to its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR). This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4] This binding event modulates the transcription of these genes, leading to a coordinated series of effects that collectively lower plasma TRL levels.

Regulation of Genes Controlling TRL Catabolism

A primary effect of PPARα activation is the enhancement of TRL catabolism through two key genetic modifications:

-

Upregulation of Lipoprotein Lipase (LPL): Fenofibrate increases the transcription of the LPL gene.[5][6] LPL is the rate-limiting enzyme for the hydrolysis of triglycerides within chylomicrons and VLDL, releasing fatty acids for uptake by peripheral tissues. Increased LPL activity accelerates the clearance of TRLs from circulation.[5]

-

Downregulation of Apolipoprotein C-III (ApoC-III): PPARα activation suppresses the hepatic production of ApoC-III, a potent inhibitor of LPL activity.[6][7] By reducing ApoC-III levels, fenofibrate effectively removes a brake on LPL-mediated lipolysis, further enhancing TRL clearance.[7][8] A meta-analysis of 10 clinical trials involving 477 subjects demonstrated that fenofibrate therapy significantly decreases ApoC-III levels.[9]

Regulation of Fatty Acid Metabolism

Fenofibrate profoundly impacts hepatic fatty acid metabolism by promoting their oxidation and reducing their synthesis and availability for VLDL assembly:

-

Enhanced Fatty Acid Oxidation: PPARα activation upregulates a suite of genes involved in the mitochondrial and peroxisomal β-oxidation of fatty acids.[1] This includes genes encoding for enzymes like acyl-CoA synthetase and carnitine palmitoyltransferase 1 (CPT1).[1][10] This increased catabolism reduces the intracellular pool of fatty acids available for triglyceride synthesis.

-

Reduced Triglyceride Synthesis: Fenofibrate has been shown to suppress the expression of genes involved in hepatic fatty acid synthesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[11] This leads to a decrease in hepatic triglyceride production and, consequently, reduced secretion of VLDL particles.[6]

Quantitative Effects on Lipoprotein Parameters

The molecular effects of fenofibrate translate into significant and clinically relevant changes in the plasma lipoprotein profile. The magnitude of these changes can vary based on baseline lipid levels, patient population, and dosage.

Data Presentation

Table 1: Summary of Clinical Efficacy of Fenofibrate on Lipoprotein Parameters

| Study / Population | Dosage | Duration | Baseline TG (mg/dL) | % Change in Triglycerides | % Change in VLDL-C | % Change in LDL-C | % Change in HDL-C |

|---|---|---|---|---|---|---|---|

| Hypertriglyceridemic Men[12] | 200 mg/day | 8 weeks | N/A | -58% | Significant Decrease | Shift to larger particles | +18% |

| Type 2 Diabetes (FIELD Study) | 200 mg/day | 5 years | ≥204 | -27% (in dyslipidemic subgroup) | N/A | N/A | Low HDL subgroup benefit |

| Mixed Dyslipidemia (Real-world) | 135-160 mg/day | 4 months | ≥150 | -60% (median) | N/A | +17.3% (median) | +14.3% (median) |

| Mixed Hyperlipidemia (Asian cohort) | N/A | 8 weeks | N/A | -38.1% | N/A | N/A | +17.4% |

| General Hypertriglyceridemia | 145 mg/day | 4 months | 204 ± 60 | -41 to -53% (range from trials) | N/A | -6 to -20% | +5 to +20% |

Table 2: Preclinical Data on Fenofibrate's Effects in Animal Models

| Animal Model | Dosage | Key Findings | Reference |

|---|---|---|---|

| APOE*3-Leiden.CETP Mice | 30 mg/kg/day | -60% plasma TG; +110% post-heparin LPL activity; -68% VLDL-TG half-life. | [5] |

| Hamsters | N/A | Suppressed hepatic FAS, ACC, and ApoC-III mRNA; Stimulated LPL and acyl-CoA oxidase mRNA. | [11] |

| C57BL/6J Mice | 50 mg/kg/day | Increased hepatic expression of genes for β-oxidation (e.g., Aco, Cpt1b). | [10] |

| Mice | 0.3% in chow | Increased hepatic gene expression for peroxisomal and mitochondrial β-oxidation. | |

Key Experimental Protocols

The study of fenofibrate's effects on TRL metabolism involves a variety of specialized biochemical and molecular biology techniques. Detailed below are methodologies for key assays.

Experimental Protocol 1: Quantification of Post-Heparin Lipoprotein Lipase (LPL) Activity

This assay measures the maximal LPL activity in plasma, which is released from the endothelial surface by an intravenous heparin injection.

-

Principle: A fluorometric or radiolabeled triglyceride substrate is hydrolyzed by LPL in the post-heparin plasma sample. The rate of release of fluorescent or radiolabeled fatty acids is proportional to the LPL activity.

-

Methodology:

-

Sample Collection: Administer heparin (e.g., 0.2 Units/gram body weight in mice) via tail vein injection. Collect blood after 10 minutes into tubes containing an anticoagulant (e.g., EDTA).[1] Centrifuge at 3,000 x g for 15 minutes at 4°C to obtain plasma.

-

Substrate Preparation: A commercially available quenched fluorescent substrate or a custom-prepared radiolabeled triolein emulsion can be used. The substrate is diluted in an appropriate assay buffer (e.g., Tris buffer, pH 8.15).

-

Reaction Setup: In a 96-well microplate, add post-heparin plasma samples (typically 1-10 µL). Prepare standards using a known lipase standard.

-

Assay Initiation: Add the diluted substrate to all wells to start the reaction. To differentiate LPL from hepatic lipase (HL) activity, a parallel reaction can be run in a high salt buffer (e.g., 1.5 M NaCl), which inhibits LPL.

-

Incubation and Measurement: Incubate the plate at 37°C. For fluorometric assays, measure the increase in fluorescence (e.g., Ex/Em = 482/515 nm) kinetically over at least 1 hour. For radiometric assays, the reaction is stopped at various time points, and the released radiolabeled fatty acids are extracted and quantified by scintillation counting.

-

Calculation: Calculate the rate of substrate hydrolysis (Vmax) from the linear portion of the kinetic curve. LPL activity is expressed as µmol of fatty acid released per minute per mL of plasma.

-

Experimental Protocol 2: Measurement of Apolipoprotein C-III (ApoC-III) by ELISA

This protocol describes a quantitative sandwich enzyme-linked immunosorbent assay (ELISA) for measuring ApoC-III concentrations in plasma or serum.

-

Principle: An antibody specific for ApoC-III is pre-coated onto a microplate. Samples and standards are added, and ApoC-III binds to the antibody. A second, biotinylated antibody specific for ApoC-III is then added, followed by a streptavidin-peroxidase conjugate. A substrate is added, and the color development is proportional to the amount of ApoC-III.

-

Methodology:

-

Plate Preparation: Use a pre-coated 96-well plate with a capture antibody specific for human ApoC-III.

-

Standard and Sample Addition: Prepare a standard curve using recombinant ApoC-III protein. Dilute plasma samples as required. Add 100 µL of standards and samples to appropriate wells. Incubate for 2-2.5 hours at room temperature.[5]

-

Detection Antibody: Wash the plate multiple times with a wash buffer. Add 100 µL of biotinylated anti-ApoC-III detection antibody to each well. Incubate for 1 hour at room temperature.[5]

-

Enzyme Conjugate: Wash the plate. Add 100 µL of streptavidin-peroxidase (HRP) conjugate to each well. Incubate for 30-45 minutes at room temperature.[5]

-

Substrate Development: Wash the plate. Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Incubate for 15-30 minutes at room temperature in the dark.[5]

-

Reaction Stoppage and Reading: Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well. Read the absorbance immediately at 450 nm using a microplate reader.[3]

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the ApoC-III concentration in the samples by interpolating their absorbance values from the standard curve.

-

Experimental Protocol 3: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This method is used to quantify the mRNA levels of genes involved in lipid metabolism (e.g., LPL, APOC3, CPT1) in tissues like the liver.

-

Principle: Total RNA is extracted from tissue and reverse transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR with gene-specific primers. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe binds to the amplifying DNA, and the increase in fluorescence is measured in real-time, allowing for quantification of the initial amount of mRNA.

-

Methodology:

-

RNA Extraction: Homogenize liver tissue (e.g., 50-100 mg) and extract total RNA using a commercial kit (e.g., RNeasy Kit) or a Trizol-based method. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

-

Reverse Transcription (RT): Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

qPCR Reaction Setup: Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., LPL) and a reference gene (e.g., GAPDH, ACTB), qPCR master mix (containing DNA polymerase, dNTPs, and SYBR Green or TaqMan probe).

-

Thermal Cycling: Perform the qPCR in a real-time PCR instrument. A typical program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).[8]

-

Data Analysis: The instrument software records the cycle threshold (Ct), which is the cycle number at which the fluorescence signal crosses a defined threshold. Relative gene expression is calculated using the ΔΔCt method, which normalizes the Ct value of the target gene to the Ct value of a reference gene and compares it to a control sample.[10]

-

Signaling and Logical Relationship Diagrams

The multifaceted effects of fenofibrate can be summarized in a logical flow diagram, illustrating how the primary molecular events cascade into the observed physiological outcomes on TRLs.

Conclusion

Fenofibrate exerts its potent triglyceride-lowering effects through a multi-pronged mechanism centered on the activation of the nuclear receptor PPARα. By transcriptionally upregulating genes involved in TRL catabolism (e.g., LPL) and fatty acid oxidation, while simultaneously downregulating inhibitors of lipolysis (e.g., APOC3) and key enzymes for triglyceride synthesis, fenofibrate comprehensively remodels lipid metabolism.[6][11] This leads to enhanced clearance of VLDL and other TRLs from the plasma and reduced hepatic secretion of new VLDL particles. The quantitative data from both clinical and preclinical studies consistently demonstrate its efficacy in reducing hypertriglyceridemia. Understanding these detailed molecular actions and the experimental methodologies used to elucidate them is critical for the ongoing research and development of novel therapeutics for metabolic disorders. Future research may continue to explore the nuanced, tissue-specific effects of PPARα activation and its broader implications beyond lipid metabolism, including its anti-inflammatory properties.[2]

References

- 1. content.abcam.com [content.abcam.com]

- 2. Simple method for preparing and quantifying very-low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cloud-clone.com [cloud-clone.com]

- 4. Ultracentrifugal separation of VLDL, LDL and HDL [protocols.io]

- 5. raybiotech.com [raybiotech.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abbexa.com [abbexa.com]

- 9. qPCR and RT-qPCR [promega.jp]

- 10. researchgate.net [researchgate.net]

- 11. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]

- 12. Post-Heparin LPL Activity Measurement Using VLDL As a Substrate: A New Robust Method for Routine Assessment of Plasma Triglyceride Lipolysis Defects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Synthesis of Fenofibrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of fenofibrate. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Molecular Structure of Fenofibrate

Fenofibrate is a fibric acid derivative used as a lipid-regulating agent.[1] Chemically, it is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[2][3] The molecule is a chlorobenzophenone derivative, characterized by a (4-chlorophenyl)(phenyl)methanone structure substituted with a [2-methyl-1-oxo-1-(propan-2-yloxy)propan-2-yl]oxy group.[4] Its structure incorporates an aromatic ether, an isopropyl ester, and a monochlorobenzene functional group.[4]

The IUPAC name for fenofibrate is propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate.[4][5]

Chemical Structure:

Physicochemical Properties

Fenofibrate is a white to off-white crystalline powder that is stable under ordinary conditions.[1][6] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low solubility and high permeability.[3][7] Its poor aqueous solubility can affect its oral bioavailability.[3][8]

| Property | Value | References |

| Molecular Formula | C20H21ClO4 | [4][5][9] |

| Molecular Weight | 360.83 g/mol | [1][4][5] |

| Melting Point | 79-82 °C | [1][4] |

| Solubility | Insoluble in water. Soluble in organic solvents like Ethanol, DMSO, and DMF. | [1][7][8] |

| log P (Octanol-water partition coefficient) | 5.24 | [8] |

| CAS Number | 49562-28-9 | [5][6][10] |

Synthesis of Fenofibrate

Several methods for the industrial synthesis of fenofibrate have been reported. A common and efficient approach involves the esterification of fenofibric acid or its salt.

Key Synthesis Pathway: Esterification of Fenofibric Acid Salt

A widely used industrial method involves the reaction of a metal salt of fenofibric acid with an isopropyl halide.[11][12][13] This process is noted for its ability to produce high-purity fenofibrate suitable for pharmaceutical use, often without the need for recrystallization.[11][14]

Caption: Synthesis of Fenofibrate from Fenofibric Acid.

Experimental Protocol: Synthesis from Fenofibric Acid

The following protocol is based on a patented industrial method.[15][16]

1. Salt Formation:

-

A mixture of fenofibric acid, dimethyl sulfoxide (DMSO), and an alkyl acetate (e.g., isopropyl acetate) is prepared in a reaction vessel.[15]

-

A stoichiometric amount of a base, typically potassium carbonate (K2CO3), is added to the mixture with stirring at room temperature.[15]

-

The mixture is heated to 85-90°C for approximately 45 minutes to facilitate the formation of the potassium salt of fenofibric acid.[15]

2. Esterification:

-

The reaction temperature is adjusted to around 80°C.[15]

-

An isopropyl halide, such as 2-bromopropane, is added to the reaction mixture, followed by an additional volume of isopropyl acetate. The addition is typically performed over a period of about 50 minutes.[15]

-

The mixture is maintained at a temperature of 85-95°C with stirring for several hours (e.g., 5 hours) to drive the esterification reaction to completion.[15] Reaction progress can be monitored by techniques like TLC or HPLC.[17]

3. Product Isolation and Purification:

-

After the reaction is complete, the mixture is cooled.[15]

-

The solvents are removed, and isopropanol and water are added.[16]

-

The mixture is brought to reflux for a short period (e.g., 10 minutes) and then filtered while hot.[16]

-

The filtrate is slowly cooled with stirring to 0°C to induce crystallization of the fenofibrate product.[16]

-

The crystallized fenofibrate is collected by filtration, washed with ice-cold isopropanol, and dried under vacuum at 45-50°C.[16]

-

This process yields high-purity fenofibrate (>99.5%).[16]

Alternative Synthesis Route

Another established method involves the reaction of 4-chloro-4′-hydroxybenzophenone with isopropyl 2-bromo-2-methylpropanoate in the presence of an alkaline agent like potassium carbonate.[11][15][17]

General Experimental and Analytical Workflow

The overall process, from synthesis to characterization and quality control, follows a logical progression to ensure the final product meets pharmaceutical standards.

Caption: General workflow for Fenofibrate synthesis and analysis.

Characterization Methods

The identity, purity, and structure of synthesized fenofibrate are confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC methods are extensively used for assaying the drug content and determining the presence of any process-related impurities or degradation products.[18][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the molecular structure of fenofibrate and its intermediates.[19][20][21]

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation patterns, further confirming the identity of the compound.[18][20][21]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of fenofibrate shows characteristic absorption peaks for its functional groups. Key peaks include those for the ester carbonyl (around 1728 cm⁻¹) and ketone carbonyl (around 1651 cm⁻¹) groups.[19][22]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fenofibrate - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biocompare.com [biocompare.com]

- 10. Fenofibrate [webbook.nist.gov]

- 11. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]

- 12. patents.justia.com [patents.justia.com]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. researchgate.net [researchgate.net]

- 15. FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE - Google Patents [patents.google.com]

- 16. EP2170801B1 - Novel method of synthesizing fenofibrate - Google Patents [patents.google.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. Fenofibrate Metabolism in the Cynomolgus Monkey using Ultraperformance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Fenofibrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of fenofibrate, a widely prescribed lipid-lowering agent. This document delves into the absorption, distribution, metabolism, and excretion (ADME) properties of fenofibrate, with a particular focus on the factors influencing its bioavailability and the evolution of its formulations. Detailed experimental protocols for key bioequivalence studies and analytical methodologies are provided, alongside visualizations of its primary signaling pathway and experimental workflows.

Core Pharmacokinetic Properties

Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the plasma and tissues to its active metabolite, fenofibric acid.[1][2] Consequently, pharmacokinetic studies and bioequivalence assessments are based on the plasma concentrations of fenofibric acid.[3][4]

Absorption: The absorption of fenofibrate is significantly influenced by its formulation and the presence of food.[5][6] Being a lipophilic compound with poor water solubility, early formulations of fenofibrate exhibited low and variable absorption, which was markedly improved when administered with a high-fat meal.[5][6] To overcome this limitation, newer formulations, including micronized, nanoparticle, and choline salt versions, have been developed to enhance dissolution and absorption, thereby increasing bioavailability and reducing the food effect.[5][6][7]

Distribution: Fenofibric acid is highly bound to plasma proteins, primarily albumin (>99%).[8] This extensive protein binding limits its distribution into tissues.

Metabolism: The primary metabolic pathway for fenofibric acid is glucuronidation in the liver.[9] A smaller fraction undergoes reduction of the ketone moiety.[9] Importantly, fenofibrate and fenofibric acid do not undergo significant oxidative metabolism via the cytochrome P450 (CYP) enzyme system, which minimizes the potential for drug-drug interactions with substrates of these enzymes.[10]

Excretion: Fenofibric acid and its glucuronide conjugate are primarily eliminated through the kidneys, with a smaller portion excreted in the feces.[9] The elimination half-life of fenofibric acid is approximately 20-30 hours, which allows for once-daily dosing.[8][9]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of fenofibric acid following the administration of different fenofibrate formulations under fasting and fed conditions.

Table 1: Pharmacokinetic Parameters of Different Fenofibrate Formulations Under Fasting Conditions

| Formulation | Dose (mg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Half-life (hr) |

| Micronized Fenofibrate | 200 | ~3.05 | 4-8 | ~88.2 | ~20-30 |

| Insoluble Drug Delivery-Microparticle (IDD-P) Fenofibrate | 160 | - | - | - | - |

| Fenofibric Acid | 105 | - | ~4.5 | - | - |

| Choline Fenofibrate | 135 | - | ~2.5 | - | ~20-30 |

Data compiled from multiple sources.[3][8][11][12][13][14]

Table 2: Pharmacokinetic Parameters of Different Fenofibrate Formulations Under Fed Conditions

| Formulation | Dose (mg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Half-life (hr) |

| Micronized Fenofibrate | 200 | Increased | 4-8 | Increased | ~20-30 |

| Microcoated Fenofibrate | 160 | Increased | ~5.4 | Increased by ~35% | ~20 |

| Insoluble Drug Delivery-Microparticle (IDD-P) Fenofibrate | 160 | - | - | Equivalent to fasting | - |

| Choline Fenofibrate | 135 | - | Prolonged | Equivalent to fasting | ~20-30 |

Data compiled from multiple sources.[8][11][12][13][15]

Experimental Protocols

Bioequivalence Study Protocol

A typical bioequivalence study for a new fenofibrate formulation would follow a randomized, open-label, two-treatment, two-period, crossover design under both fasting and fed conditions.[11][16][17]

Study Design:

-

Subject Recruitment: Healthy adult volunteers meeting specific inclusion and exclusion criteria are enrolled.[17]

-

Randomization: Subjects are randomly assigned to one of two treatment sequences.

-

Treatment Periods:

-

Fasting/Fed Conditions: The study is conducted under both fasting (overnight fast) and fed (following a standardized high-fat meal) conditions in separate study arms.[11][15]

-

Blood Sampling: Serial blood samples are collected at predetermined time points before and up to 72-96 hours after drug administration.[11][17]

-

Plasma Analysis: Plasma concentrations of fenofibric acid are determined using a validated analytical method (HPLC or LC-MS/MS).[11][16]

-

Pharmacokinetic Analysis: Key pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data.

-

Statistical Analysis: Bioequivalence is assessed by comparing the 90% confidence intervals of the geometric mean ratios of Cmax and AUC for the test and reference products, which must fall within the range of 80-125%.[14][15]

Analytical Method for Fenofibric Acid Quantification in Human Plasma

High-Performance Liquid Chromatography (HPLC) with UV Detection:

-

Sample Preparation:

-

Aliquots of human plasma are mixed with an internal standard.

-

Fenofibric acid and the internal standard are extracted from the plasma using a liquid-liquid extraction procedure with an organic solvent (e.g., ethyl acetate).[2][18]

-

The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.[2][18]

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.[2]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer (e.g., phosphoric acid solution) is used for isocratic elution.[2]

-

Flow Rate: A constant flow rate (e.g., 1 mL/min) is maintained.[2]

-

Detection: UV detection is performed at a wavelength of approximately 286 nm.[19]

-

-

Quantification: The concentration of fenofibric acid is determined by comparing its peak area to that of the internal standard against a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Sample Preparation:

-

Chromatographic Conditions:

-

Column: A suitable reverse-phase column is used.

-

Mobile Phase: A gradient elution with a mixture of an organic solvent and an aqueous buffer containing a modifier (e.g., formic acid) is often employed.[20]

-

-

Mass Spectrometric Detection:

-

Quantification: Quantification is based on the peak area ratios of the analyte to the internal standard.

Mandatory Visualizations

Signaling Pathway

Fenofibrate exerts its therapeutic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid and lipoprotein metabolism.[22][23]

Caption: Fenofibrate's PPARα Signaling Pathway.

Experimental Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for a fenofibrate formulation.

Caption: Bioequivalence Study Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]

- 3. Pharmacokinetics and comparative bioavailability of two fenofibrate capsule formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations | Ling | Cardiology Research [cardiologyres.org]

- 7. 2024.sci-hub.box [2024.sci-hub.box]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fenofibrate modifies transaminase gene expression via a peroxisome proliferator activated receptor alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. khu.elsevierpure.com [khu.elsevierpure.com]

- 12. A new fenofibrate formulation: results of six single-dose, clinical studies of bioavailability under fed and fasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Safety and pharmacokinetic comparison between fenofibric acid 135 mg capsule and 110 mg enteric-coated tablet in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Single-dose bioequivalence of 105-mg fenofibric acid tablets versus 145-mg fenofibrate tablets under fasting and fed conditions: a report of two phase I, open-label, single-dose, randomized, crossover clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Randomised crossover studies of the bioequivalence of two fenofibrate formulations after administration of a single oral dose in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. researchgate.net [researchgate.net]

- 19. phmethods.net [phmethods.net]

- 20. researchgate.net [researchgate.net]

- 21. akjournals.com [akjournals.com]

- 22. Fenofibrate alleviates NAFLD by enhancing the PPARα/PGC-1α signaling pathway coupling mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Fenofibrate in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibrate, a fibric acid derivative, is a widely prescribed lipid-lowering agent. Beyond its clinical use, fenofibrate has garnered significant interest in cell culture research for its diverse biological activities. These include anti-proliferative, pro-apoptotic, anti-inflammatory, and anti-angiogenic effects in various cell types, particularly in cancer and metabolic disease models.[1][2][3] Its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[4] However, a growing body of evidence suggests that fenofibrate can also exert its effects through PPARα-independent pathways, including the modulation of AMPK, PI3K/AKT, ERK1/2, and NF-κB signaling.[1][3][5][6]

These application notes provide a comprehensive guide for the utilization of fenofibrate in in vitro cell culture studies, covering its mechanism of action, preparation, and application in common experimental setups. Detailed protocols for key assays are provided to ensure reproducible and reliable results.

Mechanism of Action in Cell Culture

In cell culture systems, fenofibrate is typically converted to its active metabolite, fenofibric acid, by cellular esterases.[5] Fenofibric acid then translocates to the nucleus and binds to PPARα. This binding induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). The PPARα/RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5]

Beyond its classical PPARα-dependent actions, fenofibrate has been shown to:

-

Inhibit mitochondrial respiration: Fenofibrate can accumulate in mitochondria and impair the function of complex I of the electron transport chain, leading to decreased ATP production.[1]

-

Activate AMPK: Fenofibrate can activate AMP-activated protein kinase (AMPK), a key energy sensor that regulates cellular metabolism.[5]

-

Modulate PI3K/AKT and ERK1/2 signaling: It has been shown to inhibit the PI3K/AKT and ERK1/2 pathways, which are crucial for cell proliferation and survival.[6]

-

Activate the NF-κB pathway: In some cancer cells, fenofibrate can induce apoptosis through the activation of the NF-κB pathway.[3]

Data Presentation: Quantitative Effects of Fenofibrate in Cell Culture

The following tables summarize the quantitative effects of fenofibrate observed in various cell culture studies.

Table 1: IC50 Values of Fenofibrate in Breast Cancer Cell Lines (72-hour treatment)

| Cell Line | Subtype | IC50 (µM) |

| MDA-MB-231 | Triple-Negative | 16.07 ± 4.44 |

| MDA-MB-453 | Triple-Negative | 26.72 ± 10.04 |

| BT549 | Triple-Negative | 34.47 ± 13.88 |

| MDA-MB-436 | Triple-Negative | 74.46 ± 17.75 |

| MDA-MB-231HM | Triple-Negative | 82.09 ± 21.21 |

Data from[3]

Table 2: Effects of Fenofibrate on Cell Viability and ATP Levels in Glioblastoma Cells (LN-229)

| Treatment Duration | Fenofibrate (50 µM) | Fenofibric Acid (50 µM) |

| Cell Viability (%) | ||

| 24 h | 92 ± 4 | Not reported |

| 48 h | 78 ± 10 | Not reported |

| 72 h | 13 ± 5 | No discernible effect |

| Intracellular ATP Levels | ||

| 6 h | Decreased | No discernible effect |

| 16 h | Decreased | No discernible effect |

| 24 h | Decreased | No discernible effect |

| 48 h | Decreased | No discernible effect |

| 72 h | Very low levels | No discernible effect |

Data from[1]

Table 3: Effect of Fenofibrate on Cell Cycle Distribution in MDA-MB-231 Cells

| Treatment | Duration (h) | % of Cells in G0/G1 Phase |

| Control | 24 | 47.0 ± 3.0 |

| 50 µM Fenofibrate | 24 | 63.0 ± 2.4 |

| Control | 36 | 45.9 ± 2.9 |

| 50 µM Fenofibrate | 36 | 63.3 ± 2.6 |

Data from[3]

Experimental Protocols

Protocol 1: Preparation of Fenofibrate Stock Solution

Materials:

-

Fenofibrate powder (Cat. No.: HY-17356 or equivalent)[7]

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Weigh out the desired amount of fenofibrate powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration. A common stock concentration is 100 mg/mL (277.14 mM).[7]

-

Vortex the tube vigorously to dissolve the powder. If necessary, use an ultrasonic bath to aid dissolution.[7]

-

Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[7]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Fenofibrate stock solution (from Protocol 1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 4 x 104 cells/well and allow them to adhere overnight.[1]

-

The next day, treat the cells with various concentrations of fenofibrate (e.g., 0, 6.25, 12.5, 25, 50, 100 µM). Include a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1][3]

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Fenofibrate stock solution

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with fenofibrate (e.g., 25 µM) or vehicle for the desired time (e.g., 1, 2, 4, 24 hours).[8]

-

Lyse the cells with RIPA buffer and collect the lysates.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-50 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Fenofibrate stock solution

-

PBS

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of fenofibrate for 24 or 36 hours.[3]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Visualization of Signaling Pathways and Experimental Workflow

Caption: Classical PPARα signaling pathway of fenofibrate.

References

- 1. Molecular Mechanisms of Fenofibrate-Induced Metabolic Catastrophe and Glioblastoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fenofibrate induces apoptosis of triple-negative breast cancer cells via activation of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Fenofibrate? [synapse.patsnap.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Fenofibrate attenuated glucose-induced mesangial cells proliferation and extracellular matrix synthesis via PI3K/AKT and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Fenofibrate inhibits TGF‐β‐induced myofibroblast differentiation and activation in human lung fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring Fenofibrate's Effect on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibrate, a fibric acid derivative, is a widely prescribed lipid-lowering drug that primarily functions by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the transcription of numerous genes involved in lipid and lipoprotein metabolism.[1][2] Beyond its effects on lipids, fenofibrate also exhibits anti-inflammatory properties.[1][3] Understanding the impact of fenofibrate on gene expression is crucial for elucidating its therapeutic mechanisms and identifying potential new applications.

These application notes provide an overview of common techniques and detailed protocols for measuring the effects of fenofibrate on gene expression at both the mRNA and protein levels.

Key Signaling Pathway: PPARα Activation

Fenofibrate's primary mechanism of action involves the activation of PPARα. Upon binding to fenofibrate, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1][4] This "trans-activation" is responsible for the regulation of genes involved in fatty acid uptake and oxidation.[5] Fenofibrate can also influence gene expression through PPARα-independent pathways.[1][6]

Caption: Fenofibrate activates PPARα, leading to gene transcription.

I. Measuring mRNA Expression Levels

A. Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is a sensitive and widely used technique for quantifying specific mRNA transcripts. It is often used to validate findings from genome-wide analyses like microarrays or RNA-seq.

Experimental Workflow

Caption: Workflow for RT-qPCR analysis of gene expression.

Quantitative Data Summary

| Gene | Model System | Fenofibrate Treatment | Fold Change vs. Control | Reference |

| PPARα | ob/ob mice liver | 20 mg/kg/day for 13 weeks | ~1.5 | [7] |

| ACOX-1 | ob/ob mice liver | 20 mg/kg/day for 13 weeks | ~2.5 | [7] |

| CPT-1α | ob/ob mice liver | 20 mg/kg/day for 13 weeks | ~2.0 | [7] |

| CPT-2 | ob/ob mice liver | 20 mg/kg/day for 13 weeks | ~1.8 | [7] |

| SREBP-1c | ob/ob mice liver | 20 mg/kg/day for 13 weeks | ~0.5 | [7] |

| cAspAT | Human HepG2 cells | Not specified | 1.4 (activity) | [8] |

| AlaAT | Human HepG2 cells | Not specified | 2.0 (activity) | [8] |

| SHP | Mouse liver | Not specified | Increased | [6] |

Protocol: RT-qPCR Analysis of Fenofibrate-Treated Cells

-

Cell Culture and Treatment:

-

Culture cells (e.g., HepG2 human hepatoma cells) in appropriate media.

-

Treat cells with fenofibrate at desired concentrations (e.g., 50, 75, 100 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).[9]

-

-

RNA Isolation:

-

Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from total RNA (e.g., 1 µg) using a reverse transcription kit (e.g., M-MuLV reverse transcriptase) and oligo(dT) or random primers.[10]

-

-

Real-Time PCR:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and a qPCR master mix (e.g., SYBR Green or TaqMan).

-

Perform qPCR using a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method.[11]

-

B. Microarray Analysis

Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes. This technique is useful for identifying global changes in gene expression profiles in response to fenofibrate treatment.

Quantitative Data Summary

| Gene Category | Model System | Fenofibrate Treatment | General Effect | Reference |

| Fatty Acid Uptake, Activation, and Binding | Mice | Not specified | Upregulation | [5] |

| Mitochondrial Fatty Acid β-oxidation | Mice | Not specified | Upregulation | [5] |

| Peroxisomal Fatty Acid β-oxidation | Mice | Not specified | Upregulation | [5] |

| Microsomal Fatty Acid ω-hydroxylation | Mice | Not specified | Upregulation | [5] |

| Ketogenesis | Mice | Not specified | Upregulation | [5] |

Protocol: Microarray Analysis of Fenofibrate-Treated Tissues

-

Animal Treatment and Sample Collection:

-

Treat animals (e.g., mice) with fenofibrate (e.g., 300 mg/kg daily for 4 days) or a vehicle control.[12]

-

Harvest tissues of interest (e.g., liver) and immediately snap-freeze in liquid nitrogen.

-

-

RNA Isolation and Quality Control:

-

Isolate total RNA from the tissue samples as described for RT-qPCR.

-

Ensure high-quality RNA with an RNA Integrity Number (RIN) > 8.0 as determined by a Bioanalyzer.

-

-

cRNA Synthesis and Labeling:

-

Synthesize complementary RNA (cRNA) from the total RNA and label it with a fluorescent dye (e.g., Cy3 or Cy5).

-

-

Hybridization:

-

Hybridize the labeled cRNA to a microarray chip containing probes for thousands of genes.

-

-

Scanning and Data Acquisition:

-

Scan the microarray chip using a microarray scanner to detect the fluorescence intensity of each spot.

-

-

Data Analysis:

-

Normalize the raw data to correct for technical variations.

-

Identify differentially expressed genes between fenofibrate-treated and control groups using statistical tests (e.g., t-test, ANOVA) and applying a fold-change cutoff.

-

Perform pathway analysis to identify biological pathways enriched with the differentially expressed genes.

-

C. RNA-Sequencing (RNA-Seq)

RNA-Seq is a powerful, high-throughput sequencing technique that provides a comprehensive and quantitative analysis of the transcriptome. It offers several advantages over microarrays, including a wider dynamic range and the ability to identify novel transcripts.

Protocol: RNA-Seq Library Preparation

-

RNA Isolation and Quality Control:

-

Isolate total RNA as described previously and ensure high quality.[13]

-

-

mRNA Enrichment/rRNA Depletion:

-

Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads to capture poly(A)-tailed transcripts or deplete ribosomal RNA (rRNA) to analyze both coding and non-coding RNAs.[13]

-

-

RNA Fragmentation and cDNA Synthesis:

-

Fragment the enriched/depleted RNA into smaller pieces.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

-

-

Adapter Ligation and Library Amplification:

-

Ligate sequencing adapters to the ends of the double-stranded cDNA fragments.

-

Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.

-

-

Library Quantification and Sequencing:

-

Quantify the final library and assess its quality.

-

Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[14]

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).

-

Identify differentially expressed genes and perform downstream analyses as with microarray data.

-

II. Measuring Protein Expression Levels

Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. It is an essential method for validating whether changes in mRNA expression observed with techniques like RT-qPCR or RNA-seq translate to changes at the protein level.

Quantitative Data Summary

| Protein | Model System | Fenofibrate Treatment | Fold Change vs. Control | Reference |

| ApoA-I (plasma) | ob/ob mice | 20 mg/kg/day for 13 weeks | ~1.5 | [15] |

| ApoB (plasma) | ob/ob mice | 20 mg/kg/day for 13 weeks | ~0.6 | [15] |

| LDLR (liver) | ob/ob mice | 20 mg/kg/day for 13 weeks | ~1.5 | [15] |

| PPARα (liver) | ob/ob mice | 20 mg/kg/day for 13 weeks | ~2.0 | [15] |

| SREBP-1c (liver) | ob/ob mice | 20 mg/kg/day for 13 weeks | ~0.5 | [15] |

| FASN | Hep3B cells | 50-100 µM for 24h | Decreased | [9] |

| CPT1A | Hep3B cells | 50-100 µM for 24h | Increased | [9] |

| CPT2 | Hep3B cells | 50-100 µM for 24h | Increased | [9] |

| MDR3 | Primary human hepatocytes | 48 hours | 3.2 | [16] |

| p-AKT/AKT | ARPE-19 cells | 24 hours | Decreased by PA, rescued by Fenofibrate | [17] |

| α-SMA | IMR-90 cells | 48 hours | Decreased (inhibited TGF-β effect) | [18] |

Protocol: Western Blot Analysis

-

Protein Extraction:

-

Lyse fenofibrate-treated and control cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[17]

-

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection:

-

Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Detect the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein to a loading control protein (e.g., β-actin, GAPDH) to correct for variations in protein loading.

-

III. Investigating Transcription Factor Binding

Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)

ChIP-seq is a powerful method used to identify the genome-wide binding sites of a specific transcription factor, such as PPARα. This technique can reveal the direct target genes of fenofibrate-activated PPARα.[19][20]

Experimental Workflow

References

- 1. Analysis of PPARalpha-dependent and PPARalpha-independent transcript regulation following fenofibrate treatment of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The PPAR Alpha gene is associated with triglyceride, low-density cholesterol, and inflammation marker response to fenofibrate intervention: The GOLDN Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fibrate pharmacogenomics: expanding past the genome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Fenofibrate differentially regulates PAI-1 gene expression via AMPK-dependent induction of orphan nuclear receptor SHP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fenofibrate modifies transaminase gene expression via a peroxisome proliferator activated receptor alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bio-rad.com [bio-rad.com]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for RNA-seq library preparation starting from a rare muscle stem cell population or a limited number of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RNA Seq With Microfluidics | Standard BioTools [standardbio.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Fenofibrate Ameliorates Retinal Pigment Epithelium Injury Induced by Excessive Fat Through Upregulation of PI3K/AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fenofibrate inhibits TGF‐β‐induced myofibroblast differentiation and activation in human lung fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Role of ChIP-seq in the discovery of transcription factor binding sites, differential gene regulation mechanism, epigenetic marks and beyond - PMC [pmc.ncbi.nlm.nih.gov]

Application of Fenofibrate in diabetic retinopathy studies.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic retinopathy (DR) is a leading cause of vision loss in working-age adults.[1] The pathogenesis of DR is complex, involving chronic hyperglycemia-induced damage to the retinal microvasculature, leading to increased vascular permeability, inflammation, and eventual neovascularization. Fenofibrate, a fibric acid derivative commonly used to treat dyslipidemia, has emerged as a promising therapeutic agent for DR. Large-scale clinical trials have demonstrated that fenofibrate can significantly slow the progression of DR, independent of its lipid-lowering effects.[1][2] This has spurred further research into its pleiotropic, non-lipid-mediated protective mechanisms within the retina.

These application notes provide a summary of the key findings from clinical and preclinical studies on fenofibrate for DR, detailed protocols for relevant experimental models, and visualizations of the implicated signaling pathways.

Clinical Evidence for Fenofibrate in Diabetic Retinopathy

Two major clinical trials, the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) and the Action to Control Cardiovascular Risk in Diabetes (ACCORD) Eye studies, have provided strong evidence for the efficacy of fenofibrate in reducing the progression of diabetic retinopathy.[1][2]

| Clinical Trial | Key Findings |

| FIELD Study | Fenofibrate treatment was associated with a significant reduction in the need for first laser treatment for diabetic retinopathy (3.4% in the fenofibrate group vs. 4.9% in the placebo group).[2] The majority of these treatments were for macular edema.[2] |

| ACCORD Eye Study | In patients receiving fenofibrate in addition to a statin, the rate of progression of diabetic retinopathy was significantly lower compared to those receiving a statin alone (6.5% vs. 10.2%).[2] |

Proposed Mechanisms of Action

The beneficial effects of fenofibrate in diabetic retinopathy extend beyond its systemic lipid-lowering activity. Preclinical studies have elucidated several protective mechanisms within the retina. Fenofibrate's active metabolite, fenofibric acid, is a potent agonist of the peroxisome proliferator-activated receptor-α (PPARα), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.[1]

Key non-lipid-mediated effects of fenofibrate in the retina include:

-

Anti-inflammatory effects: Fenofibrate has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines in retinal cells.[1]

-

Anti-oxidant effects: Fenofibrate may upregulate antioxidant enzymes, protecting retinal cells from oxidative stress, a major contributor to diabetic complications.

-

Anti-angiogenic effects: Fenofibrate can inhibit the expression of vascular endothelial growth factor (VEGF), a key driver of neovascularization in proliferative diabetic retinopathy.

-

Anti-apoptotic effects: Fenofibrate has been demonstrated to protect retinal endothelial cells from apoptosis (programmed cell death).[1]

-

Blood-retinal barrier protection: Fenofibrate helps to preserve the integrity of the blood-retinal barrier, reducing vascular leakage and macular edema.[1]

Caption: Overview of Fenofibrate's Mechanisms in Diabetic Retinopathy.

Experimental Protocols

Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is widely used to study type 1 diabetes-induced retinopathy.

Materials:

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5)

-

Fenofibrate

-

Vehicle for fenofibrate (e.g., 0.5% carboxymethylcellulose)

-

Glucometer and test strips

-

Male Sprague-Dawley or Wistar rats (8-10 weeks old)

Protocol:

-

Induce diabetes by a single intraperitoneal injection of STZ (50-65 mg/kg body weight) dissolved in cold citrate buffer.[3][4][5]

-

Confirm diabetes 48-72 hours post-injection by measuring blood glucose levels from the tail vein. Rats with blood glucose levels ≥ 16.7 mmol/L (300 mg/dL) are considered diabetic.[4]

-

House the diabetic rats for a specified period (e.g., 8-12 weeks) to allow for the development of early signs of diabetic retinopathy.

-

Initiate treatment with fenofibrate. Administer fenofibrate orally via gavage at a dose of 10-100 mg/kg/day for the duration of the study (e.g., 4-8 weeks).[3] The control group receives the vehicle alone.

-

Monitor blood glucose levels and body weight regularly throughout the study.

-

At the end of the treatment period, euthanize the rats and collect retinal tissue for further analysis.

Caption: Workflow for STZ-Induced Diabetic Retinopathy Model.

In Vitro Model: Human Retinal Microvascular Endothelial Cells (HRMECs) under High Glucose Conditions

This model allows for the investigation of the direct effects of fenofibrate on retinal endothelial cells in a hyperglycemic environment.

Materials:

-

Human Retinal Microvascular Endothelial Cells (HRMECs)

-

Endothelial cell growth medium

-

D-glucose

-

Fenofibric acid (active metabolite of fenofibrate)

-

DMSO (vehicle for fenofibric acid)

-

Multi-well culture plates

Protocol:

-

Culture HRMECs in endothelial cell growth medium until they reach 80-90% confluency.

-

Induce hyperglycemic conditions by replacing the normal growth medium with a medium containing a high concentration of D-glucose (e.g., 30 mmol/L). A control group should be maintained in a medium with a normal glucose concentration (e.g., 5.5 mmol/L).

-

Treat the cells with varying concentrations of fenofibric acid (e.g., 1-50 µM) dissolved in DMSO. The control group receives the vehicle (DMSO) alone.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

After incubation, harvest the cells or cell culture supernatant for subsequent analysis of parameters such as cell viability, apoptosis, inflammation, and vascular permeability.

Key Experimental Assays

Retinal Vascular Permeability (Evans Blue Assay)

This assay quantifies the breakdown of the blood-retinal barrier.

Protocol:

-

Anesthetize the diabetic and control rats.

-

Inject Evans blue dye (45 mg/kg) intravenously via the tail vein.[6]

-

Allow the dye to circulate for a defined period (e.g., 2 hours).[6]

-

Perfuse the animals transcardially with saline or citrate buffer to remove the intravascular dye.[6]

-

Enucleate the eyes and carefully dissect the retinas.

-

Dry and weigh the retinas.

-

Extract the Evans blue dye from the retinal tissue using formamide.

-

Quantify the amount of extracted dye spectrophotometrically at 620 nm.

-

Normalize the dye concentration to the dry weight of the retina to determine the extent of vascular leakage.

Immunofluorescence Staining of Retinal Tissue

This technique is used to visualize the localization and expression of specific proteins within the retina.

Protocol:

-

Fix the enucleated eyes in 4% paraformaldehyde.

-

Cryoprotect the eyes in a sucrose gradient.

-

Embed the eyes in optimal cutting temperature (OCT) compound and prepare cryosections (e.g., 10-12 µm thick).

-

Permeabilize the sections with a detergent (e.g., Triton X-100).

-

Block non-specific binding with a blocking solution (e.g., bovine serum albumin or normal serum).

-

Incubate the sections with primary antibodies against target proteins (e.g., VEGF, NF-κB, markers of apoptosis or glial activation) overnight at 4°C.

-

Wash the sections and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

Mount the sections and visualize them using a fluorescence microscope.

Western Blotting

This method is used to quantify the expression levels of specific proteins in retinal tissue lysates.

Protocol:

-

Dissect the retinas and homogenize them in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., non-fat milk or bovine serum albumin).

-

Incubate the membrane with primary antibodies against the proteins of interest.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Electroretinography (ERG)

ERG is a non-invasive technique used to assess the function of various retinal cell types.

Protocol:

-

Dark-adapt the animals overnight.

-

Anesthetize the animals and place them on a heated platform to maintain body temperature.

-

Place a recording electrode on the cornea, a reference electrode subcutaneously on the head, and a ground electrode on the tail.

-

Deliver a series of light flashes of increasing intensity to the eye.

-

Record the electrical responses of the retina (a-wave, b-wave, and oscillatory potentials).

-

Analyze the amplitudes and implicit times of the ERG waves to evaluate retinal function. In diabetic models, a reduction in the b-wave amplitude and a delay in implicit times are often observed.[7]

Signaling Pathways Implicated in Fenofibrate's Action

Fenofibrate's effects in the retina are mediated through the modulation of several key signaling pathways.

Caption: Key Signaling Pathways Modulated by Fenofibrate.

These detailed application notes and protocols provide a comprehensive resource for researchers investigating the therapeutic potential of fenofibrate in diabetic retinopathy. By utilizing these standardized models and assays, the scientific community can continue to unravel the complex mechanisms underlying fenofibrate's protective effects and pave the way for novel therapeutic strategies to combat this sight-threatening disease.

References

- 1. Fenofibrate and Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Effects of Fenofibrate on Adiponectin Expression in Retinas of Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of fenofibrate on diabetic retinopathy in rats via SIRT1/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Streptozotocin induced diabetic retinopathy in rat and the expression of vascular endothelial growth factor and its receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Diabetic mice have retinal and choroidal blood flow deficits and electroretinogram deficits with impaired responses to hypercapnia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Experimental Design for Fenofibrate Clinical Trials in Dyslipidemia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design, key protocols, and mechanistic pathways relevant to conducting clinical trials of fenofibrate for the treatment of dyslipidemia.

Part 1: Clinical Trial Design & Endpoints

Clinical trials for fenofibrate in dyslipidemia are typically designed as randomized, double-blind, placebo-controlled studies to ensure the highest level of evidence. The primary goal is to assess the efficacy and safety of fenofibrate in modulating lipid profiles.

Study Design and Population:

-

Design: Randomized, double-blind, placebo-controlled, parallel-group study.

-

Duration: Typical trial duration ranges from 12 weeks to several years for long-term cardiovascular outcome studies.[1]

-

Patient Population: Adult men and women (≥18 years) diagnosed with primary hypercholesterolemia, mixed dyslipidemia, or severe hypertriglyceridemia.[2][3]

-

Inclusion Criteria: Patients often have triglyceride (TG) levels >2.3 mmol/L despite being on stable statin therapy.[4] Other criteria may include specific ranges for Low-Density Lipoprotein Cholesterol (LDL-C) and High-Density Lipoprotein Cholesterol (HDL-C).

-

Exclusion Criteria: Common exclusions include a history of pancreatitis, liver or severe kidney disease, statin intolerance, and pregnancy or breastfeeding.[4] Patients already on lipid-lowering therapy at baseline may also be excluded in certain study designs.[5]

Dosage and Administration: Fenofibrate is administered orally, once daily.[2] Dosages in clinical trials are carefully selected to balance efficacy and safety.

| Parameter | Typical Value/Range | Reference |

| Dosage (Micronized) | 160 mg per day | [3] |

| Dosage (Capsules) | 50-150 mg per day | [2] |

| Treatment Duration (Efficacy) | 12-16 weeks | [1] |

| Treatment Duration (Outcome) | 5+ years | [6] |

Efficacy and Safety Endpoints: Endpoints are selected to measure the drug's impact on lipid metabolism and its overall safety profile.

| Endpoint Category | Specific Endpoint | Typical Assessment |

| Primary Efficacy | Percent change in serum Triglyceride (TG) levels from baseline. | Measured at baseline and specified follow-up visits (e.g., 12 weeks). |

| Secondary Efficacy | Percent change in HDL-C, LDL-C, Total Cholesterol (TC), Non-HDL-C, and Apolipoprotein B (ApoB) from baseline.[7] | Measured concurrently with the primary endpoint. |

| Cardiovascular Outcomes | Composite of major adverse cardiovascular events (MACE): non-fatal myocardial infarction, non-fatal stroke, cardiovascular death.[8] | Assessed over long-term follow-up in large outcome trials. |

| Safety & Tolerability | Incidence of Adverse Events (AEs), particularly myopathy, rhabdomyolysis, and cholelithiasis.[2] | Monitored throughout the study via clinical assessment and laboratory tests. |

| Laboratory Safety | Liver function tests (ALT, AST), renal function (serum creatinine, eGFR), and creatine phosphokinase (CPK). | Monitored at baseline and regular intervals during the trial. |

Part 2: Mechanism of Action & Signaling Pathways

Fenofibrate's primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a central role in lipid metabolism.[9]

PPARα Signaling Pathway: Upon administration, fenofibrate is converted to its active metabolite, fenofibric acid.[9] Fenofibric acid binds to and activates PPARα. This activation leads to a cascade of downstream effects:

-

Increased Lipolysis: PPARα activation increases the transcription of the lipoprotein lipase (LPL) gene, an enzyme that breaks down triglycerides in the bloodstream.[8]

-

Reduced VLDL Production: It decreases the expression of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL, further enhancing triglyceride clearance.[10]

-

Increased HDL Synthesis: PPARα activation promotes the synthesis of Apolipoprotein A-I and A-II, the primary protein components of HDL cholesterol.[10]

-

Enhanced Fatty Acid Oxidation: It upregulates genes involved in the uptake and breakdown of fatty acids in the liver.[9]

The net effect is a significant reduction in triglyceride-rich lipoproteins and an increase in HDL levels.[8]

Part 3: Key Experimental Protocols

Adherence to standardized protocols is critical for ensuring data integrity and reproducibility in clinical trials.

Protocol 1: Lipid Panel Analysis

Objective: To quantitatively measure lipid and lipoprotein concentrations in serum.

Methodology:

-

Patient Preparation: Patients should fast for 9-12 hours prior to blood collection to minimize dietary influence on triglyceride levels.

-

Sample Collection: Collect 5-10 mL of whole blood via venipuncture into a serum separator tube (SST).

-

Sample Processing:

-

Allow the blood to clot at room temperature for 30-60 minutes.

-

Centrifuge the tube at 1,000-1,300 x g for 15 minutes at 4°C.

-

Carefully aspirate the serum supernatant and transfer it to a labeled cryovial.

-

Store samples at -80°C until analysis to ensure stability.

-

-

Analysis:

-

Use automated clinical chemistry analyzers for analysis.

-

Total Cholesterol (TC): Enzymatic (cholesterol esterase/oxidase) colorimetric method.

-

Triglycerides (TG): Enzymatic (lipase/glycerol kinase) colorimetric method.

-

HDL-C: Homogeneous assay involving selective detergent solubilization or precipitation followed by enzymatic cholesterol measurement.

-

LDL-C (Calculated): Use the Friedewald equation: LDL-C = TC - HDL-C - (TG/5) for mg/dL. This calculation is valid only if TG < 400 mg/dL. For higher TG levels, direct LDL-C measurement (e.g., via ultracentrifugation) is required.[11]

-

Protocol 2: Safety Monitoring

Objective: To monitor for potential adverse effects of fenofibrate therapy, particularly on liver, kidney, and muscle function.

Methodology:

-

Schedule: Perform safety assessments at screening (baseline), and at regular intervals (e.g., every 4-8 weeks) throughout the trial.[11] Intensive monitoring is particularly important during the first three months of treatment.[12]

-

Liver Function Tests (LFTs):

-

Measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in serum.

-

Action Threshold: If ALT or AST levels exceed 3 times the upper limit of normal (ULN), repeat the test. If elevations persist, consider treatment discontinuation.

-

-

Renal Function Tests:

-

Measure serum creatinine and calculate the estimated Glomerular Filtration Rate (eGFR).

-

Action Threshold: Fenofibrate is contraindicated in patients with severe renal dysfunction (e.g., eGFR < 30 mL/min).[3] Dose adjustments may be needed for moderate impairment.

-

-

Muscle Safety Monitoring:

-

Measure serum Creatine Phosphokinase (CPK).

-

Educate patients to report any unexplained muscle pain, tenderness, or weakness.

-

Action Threshold: If muscle symptoms are present and CPK is significantly elevated (>5x ULN), discontinue the drug and investigate for myopathy.

-

Part 4: Experimental Workflow Visualization

A typical clinical trial workflow follows a structured sequence from patient recruitment to final analysis.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Treating the Common Dyslipidemia in Patients with Type 2 Diabetes—Insights from FIELD on the Effects of Fenofibrate on CVD Risk | USC Journal [uscjournal.com]

- 6. Fenofibrate: a novel formulation (Triglide™) in the treatment of lipid disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fenofibrate - Wikipedia [en.wikipedia.org]

- 8. Fenofibrate/simvastatin fixed-dose combination in the treatment of mixed dyslipidemia: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Fenofibrate? [synapse.patsnap.com]

- 10. tandfonline.com [tandfonline.com]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 12. Real-World Safety Analysis Reveals New Adverse Events Associated with Fenofibric Acid for Hyperlipidemia Treatment [trial.medpath.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Solubility of Fenofibrate In Vitro

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of fenofibrate in in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is fenofibrate's low solubility a concern for in-vitro studies?

Fenofibrate is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1] This poor solubility is the rate-limiting step for its dissolution and can lead to incomplete and variable results in in-vitro assays, such as cell-based studies and dissolution testing.[2][3] Achieving a sufficient concentration of fenofibrate in aqueous media is crucial for obtaining accurate and reproducible experimental data.

Q2: What are the primary methods to enhance the in-vitro solubility of fenofibrate?

Several techniques can be employed to improve the solubility and dissolution rate of fenofibrate for in-vitro applications. The most common and effective methods include:

-

Solid Dispersions: Dispersing fenofibrate in a hydrophilic carrier matrix at a molecular level can enhance its wettability and dissolution.[4][5]

-

Complexation with Cyclodextrins: Encapsulating the hydrophobic fenofibrate molecule within the cavity of a cyclodextrin can significantly increase its apparent water solubility.[6][7]

-